molecular formula C17H13N3O3 B2857950 N-(4-carbamoylphenyl)-5-phenyloxazole-2-carboxamide CAS No. 955675-14-6

N-(4-carbamoylphenyl)-5-phenyloxazole-2-carboxamide

Cat. No. B2857950
CAS RN: 955675-14-6
M. Wt: 307.309
InChI Key: DJWUBINCFMFYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-N-(4-carbamoylphenyl)benzamide” is an important intermediate in the production of Pigment Yellow 181 . Pigment Yellow 181 is an extremely heat stable, very light-fast reddish yellow pigment. Its main area of application is in plastics, especially polyolefins .


Synthesis Analysis

An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described . The synthetic pathway reflects requirements that are important for industrial applications .


Molecular Structure Analysis

The molecular formula of “4-amino-N-(4-carbamoylphenyl)benzamide” is C14H13N3O2 . The average mass is 255.27 g/mol and the monoisotopic mass is 255.100776666 g/mol .


Chemical Reactions Analysis

The synthesis of 4-aminobenzoylbenzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as intermediate .


Physical And Chemical Properties Analysis

The density of “N-(4-Carbamoylphenyl)-4-nitrobenzamide” is 1.4±0.1 g/cm^3 . The boiling point is 448.6±30.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Industrial Applications

This compound is used in the synthesis of Pigment Yellow 181 , an extremely heat stable, very light-fast reddish yellow pigment . It’s mainly used in plastics, especially polyolefins, and other polymers processed at high or very high temperatures . It’s also used to color spin-dyed viscose rayon and viscose cellulose .

Pharmaceutical Applications

Para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . This compound, being a PABA analog, can be used for the development of a wide range of novel molecules with potential medical applications .

Therapeutic Applications

PABA compounds, including this one, have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .

Molecular Targeting

PABA-based therapeutic chemicals, including this compound, can be used as molecular targets in biological processes . They have drug-like effects and can be included in a massive chemical database of molecules .

Synthesis of Other Compounds

This compound is an important intermediate in the production of Pigment Yellow 181 . An efficient two-step synthetic route for its preparation has been developed, reflecting requirements important for industrial applications .

Inhibitory Potential

The compound has shown inhibitory potential against certain cell lines . This suggests its potential use in the development of new drugs .

properties

IUPAC Name

N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-15(21)12-6-8-13(9-7-12)20-16(22)17-19-10-14(23-17)11-4-2-1-3-5-11/h1-10H,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWUBINCFMFYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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